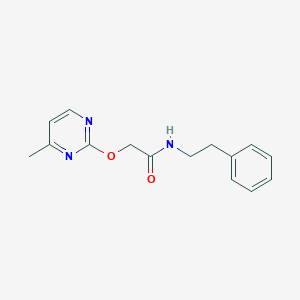![molecular formula C13H14BrClN2O2 B2633160 N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide CAS No. 2411200-35-4](/img/structure/B2633160.png)
N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide, also known as BRD0705, is a small molecule compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Mécanisme D'action
The mechanism of action of N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide involves its binding to a specific site on the target enzyme, which inhibits its activity. This binding is reversible, allowing for the modulation of enzyme activity in a controlled manner. The specific target of N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide varies depending on the application, but it has been shown to inhibit a variety of enzymes involved in cellular processes such as DNA repair, transcription, and metabolism.
Biochemical and Physiological Effects:
N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide has been found to have a variety of biochemical and physiological effects, depending on the target enzyme and cellular context. For example, inhibition of the enzyme PARP1 by N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide has been shown to induce DNA damage and cell death in cancer cells. Inhibition of the enzyme CDK9 by N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide has been shown to block the expression of certain genes involved in cancer cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide in lab experiments has several advantages, including its high potency and selectivity for specific enzymes. Additionally, its reversible binding allows for the modulation of enzyme activity in a controlled manner. However, there are also limitations to the use of N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide in lab experiments, including the potential for off-target effects and the need for careful optimization of experimental conditions to ensure reproducibility.
Orientations Futures
There are many potential future directions for research on N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide, including the identification of new target enzymes and the development of more potent and selective compounds. Additionally, the use of N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide in combination with other compounds or therapies could lead to improved treatment options for a variety of diseases. Further investigation into the mechanism of action of N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide could also provide insights into the regulation of cellular processes and the development of new therapeutic strategies.
Conclusion:
In conclusion, N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide is a small molecule compound with a variety of scientific research applications. Its synthesis method has been optimized to produce high yields and purity, making it suitable for use in lab experiments. The mechanism of action of N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide involves its reversible binding to specific enzymes, allowing for the modulation of their activity in a controlled manner. N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide has been found to have a variety of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are many potential future directions for research on N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide, making it a valuable tool for investigating a variety of biological processes.
Méthodes De Synthèse
The synthesis of N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide involves a multi-step process that starts with the preparation of 4-bromo-3-methylphenylacetic acid. This acid is then converted into an acid chloride, which is then reacted with N-(2-chloroacetyl)pyrrolidine to produce the final product, N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide. The synthesis of N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide has been found to have a variety of scientific research applications, including its use as a tool compound for studying the function of specific proteins and enzymes. This compound has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for investigating their role in various biological processes. Additionally, N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide has been used in high-throughput screening assays to identify potential drug candidates for a variety of diseases.
Propriétés
IUPAC Name |
N-[1-(4-bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN2O2/c1-8-6-9(2-3-10(8)14)17-5-4-11(13(17)19)16-12(18)7-15/h2-3,6,11H,4-5,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTNOESGOZAKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2=O)NC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2633077.png)
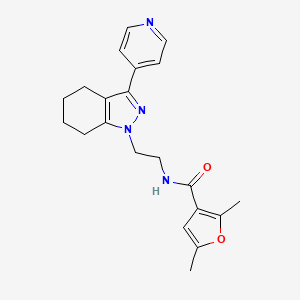
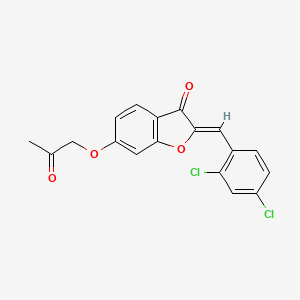
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2633080.png)
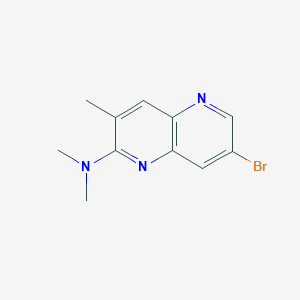

![3-(3-Chlorophenoxy)-4-(5-chlorothiophen-2-yl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2633088.png)
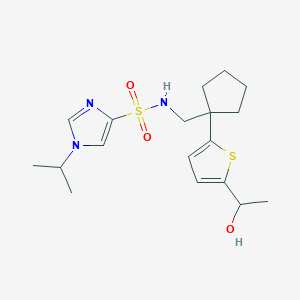
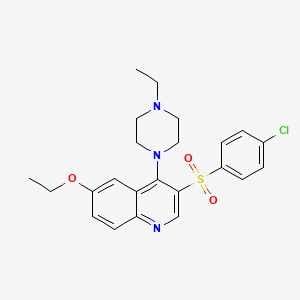

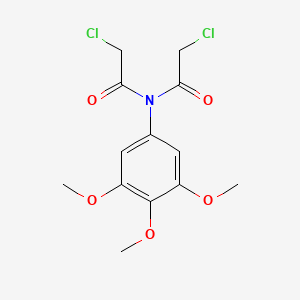

![2-Amino-6-(2-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2633099.png)
